N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Overview
Description
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide typically involves the condensation of 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as pyridine, at elevated temperatures to facilitate the formation of the acetamide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide can be compared with other pyrrolopyrimidine derivatives, such as:
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)butyramide: Contains a butyramide group, leading to different chemical and biological properties.
N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)valeramide: Features a valeramide group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific acetamide group, which influences its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4(13)10-8-11-6-5(2-3-9-6)7(14)12-8/h2-3H,1H3,(H3,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGZQPCFKATHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CN2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977755 | |
Record name | N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62160-25-2 | |
Record name | MLS002919875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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